![molecular formula C10H19O4P B14211428 Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate CAS No. 775344-96-2](/img/structure/B14211428.png)
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group attached to a prop-1-en-1-yl chain, which is further substituted with a prop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michael addition of diethyl phosphite to an α,β-unsaturated carbonyl compound, followed by subsequent reactions to introduce the prop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters with different oxidation states.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition, particularly those involving phosphonate esters.
Industry: The compound is used in the production of flame retardants and plasticizers due to its phosphorus content.
Wirkmechanismus
The mechanism of action of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphonate complex, blocking the enzyme’s active site and preventing substrate binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A precursor in the synthesis of Diethyl {1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl}phosphonate.
Dimethyl phosphite: Similar in structure but with methyl groups instead of ethyl groups.
Triethyl phosphite: Contains three ethyl groups attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both prop-1-en-1-yl and prop-2-en-1-yl groups, which provide distinct reactivity and potential applications compared to other phosphonates. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
775344-96-2 |
|---|---|
Molekularformel |
C10H19O4P |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-1-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C10H19O4P/c1-5-9-12-10(6-2)15(11,13-7-3)14-8-4/h5-6H,1,7-9H2,2-4H3 |
InChI-Schlüssel |
WZWZXJCTHHKMTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=CC)OCC=C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Oct-1-en-1-yl)sulfanyl]naphthalene](/img/structure/B14211358.png)
![Benzenemethanamine, N-[2-(phenylseleno)cyclohexylidene]-](/img/structure/B14211359.png)
![Acetic acid;2-[(dodecyl-methyl-octylsilyl)oxy-ethyl-methylsilyl]ethanol](/img/structure/B14211361.png)
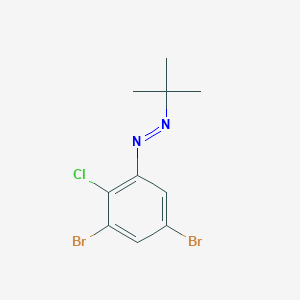
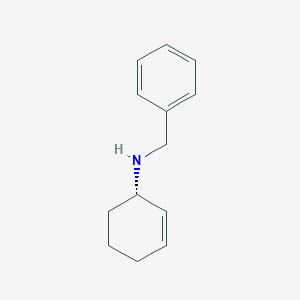
![N-ethyl-2,2,2-trifluoro-N-[(2S)-1-phenylpropan-2-yl]acetamide](/img/structure/B14211378.png)
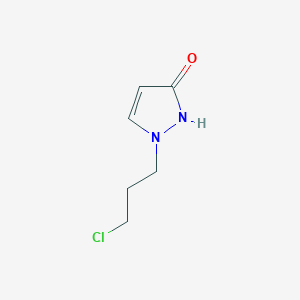

![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
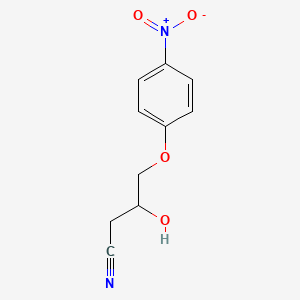
![2-{[2-(3,3-Dimethylbut-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14211422.png)
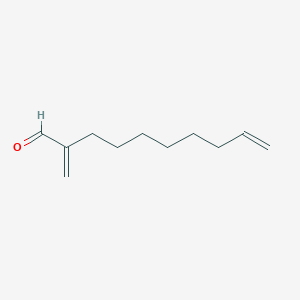
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
